

# Application Notes and Protocols: Tris Succinate Buffer for Protein Purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tris succinate*

Cat. No.: *B3430625*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tris succinate** buffer is a versatile and effective buffering agent for a variety of protein purification applications. Composed of Tris (tris(hydroxymethyl)aminomethane) and succinic acid, this buffer system offers excellent pH stability in the physiological range, making it a suitable choice for maintaining the native structure and activity of proteins during purification. Tris itself is a primary amine with a pKa of approximately 8.1 at 25°C, providing a buffering range of pH 7.0 to 9.0.<sup>[1][2][3]</sup> The combination with succinic acid, a dicarboxylic acid, allows for precise pH control and can be advantageous in specific chromatographic techniques.

These application notes provide a comprehensive overview of the properties, preparation, and applications of **Tris succinate** buffer in protein purification, along with detailed protocols for its use.

## Properties of Tris Succinate Buffer

Tris-based buffers are widely used in biochemistry and molecular biology due to their numerous advantages.<sup>[3][4]</sup>

Key Advantages:

- **Good Stability:** Tris buffers maintain their buffering performance over a wide range of temperatures and pH conditions.[5]
- **High Biocompatibility:** Tris generally does not denature or inactivate biomolecules like proteins and nucleic acids, helping to preserve their natural activity.[5][6]
- **High Solubility:** Tris is highly soluble in water, simplifying the preparation of buffer solutions at various concentrations.[5]
- **Versatility:** **Tris succinate** buffer can be employed in various protein purification techniques, including chromatography and electrophoresis.[1][3][7]

#### Considerations:

- **Temperature Dependence:** The pKa of Tris is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which it will be used.
- **Reactivity with Aldehydes:** The primary amine group in Tris can react with aldehydes.[8] Therefore, it is advisable to avoid using this buffer with samples containing aldehydes.
- **Electrode Compatibility:** When adjusting the pH of Tris buffers, it is recommended to use a double-junction or calomel reference electrode to avoid instability and precipitation that can occur with single-junction Ag/AgCl electrodes.[9]

## Data Presentation

Table 1: Properties of **Tris Succinate** Buffer Components

Component	Chemical Formula	Molecular Weight	pKa (25°C)
Tris (tris(hydroxymethyl)aminomethane)	$(\text{HOCH}_2)_3\text{CNH}_2$	121.14 g/mol	~8.1
Succinic Acid	$\text{C}_4\text{H}_6\text{O}_4$	118.09 g/mol	pKa <sub>1</sub> = 4.2, pKa <sub>2</sub> = 5.6

Table 2: Recommended **Tris Succinate** Buffer Conditions for Protein Purification Techniques

Technique	Typical Tris Concentration	Typical pH Range	Additives	Purpose
Affinity Chromatography	20-50 mM	7.4 - 8.0	100-500 mM NaCl	To minimize non-specific binding and maintain protein stability.
Ion-Exchange Chromatography (Anion)	20-50 mM	7.5 - 8.5	Low salt (e.g., <50 mM NaCl) for binding; salt gradient for elution.	To facilitate binding of negatively charged proteins to the resin.
Ion-Exchange Chromatography (Cation)	20-50 mM	6.0 - 7.0	Low salt (e.g., <50 mM NaCl) for binding; salt gradient for elution.	To facilitate binding of positively charged proteins to the resin.
Size-Exclusion Chromatography	20-50 mM	7.0 - 8.0	150-250 mM NaCl	To prevent ionic interactions with the resin and maintain protein conformation.
Protein Storage	20-50 mM	7.4 - 8.0	Glycerol (10-50%), EDTA (1 mM)	To maintain protein stability and prevent degradation during long-term storage.

## Experimental Protocols

### Protocol 1: Preparation of 1 M Tris Stock Solution

Materials:

- Tris base (tris(hydroxymethyl)aminomethane)

- Deionized water
- Hydrochloric acid (HCl) or Succinic acid solution for pH adjustment
- pH meter
- Magnetic stirrer and stir bar
- Graduated cylinder
- Beaker

Procedure:

- Weigh 121.14 g of Tris base.
- Add the Tris base to a beaker containing approximately 800 mL of deionized water.
- Stir the solution until the Tris base is completely dissolved.
- Once dissolved, adjust the pH to the desired value using a concentrated solution of succinic acid or hydrochloric acid.<sup>[10]</sup> Monitor the pH continuously with a calibrated pH meter.
- Bring the final volume to 1 L with deionized water.
- Sterilize the solution by autoclaving or filtration through a 0.22  $\mu\text{m}$  filter.
- Store the stock solution at room temperature.

## Protocol 2: Preparation of 0.05 M Tris Succinate Buffer (pH 8.2)

Materials:

- 1 M Tris stock solution
- 0.1 M Succinic acid solution
- Deionized water

- pH meter
- Magnetic stirrer and stir bar
- Graduated cylinder
- Beaker

#### Procedure:

- Prepare a 0.1 M Tris solution by diluting the 1 M Tris stock solution.
- Adjust the pH of the 0.1 M Tris solution to 8.2 using a 0.1 M succinic acid solution.[\[11\]](#)
- Add deionized water to reach a final Tris concentration of 50 mM.[\[11\]](#) For example, to make 1 L of buffer, you would use 500 mL of the pH-adjusted 0.1 M Tris solution and add 500 mL of deionized water.
- Verify the final pH and adjust if necessary.
- Sterilize the buffer by filtration through a 0.22  $\mu\text{m}$  filter.
- Store the buffer at 4°C.

## Protocol 3: General Protein Purification Workflow using Tris Succinate Buffer

This protocol outlines a general workflow for purifying a target protein using **Tris succinate** buffer. The specific concentrations and pH may need to be optimized based on the properties of the target protein.

### Step 1: Cell Lysis and Clarification

- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM **Tris succinate**, pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
- Lyse the cells using an appropriate method (e.g., sonication, French press).

- Clarify the lysate by centrifugation to remove cell debris.

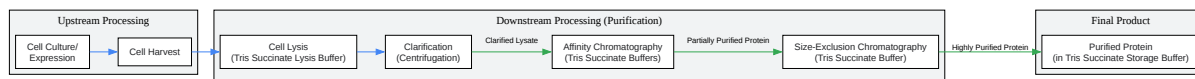
#### Step 2: Affinity Chromatography (Example: His-tagged protein)

- Equilibrate the affinity column (e.g., Ni-NTA) with Binding Buffer (e.g., 50 mM **Tris succinate**, pH 8.0, 300 mM NaCl, 10 mM Imidazole).
- Load the clarified lysate onto the column.
- Wash the column with Wash Buffer (e.g., 50 mM **Tris succinate**, pH 8.0, 300 mM NaCl, 20-40 mM Imidazole) to remove non-specifically bound proteins.
- Elute the target protein with Elution Buffer (e.g., 50 mM **Tris succinate**, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole).

#### Step 3: Further Purification (e.g., Size-Exclusion Chromatography)

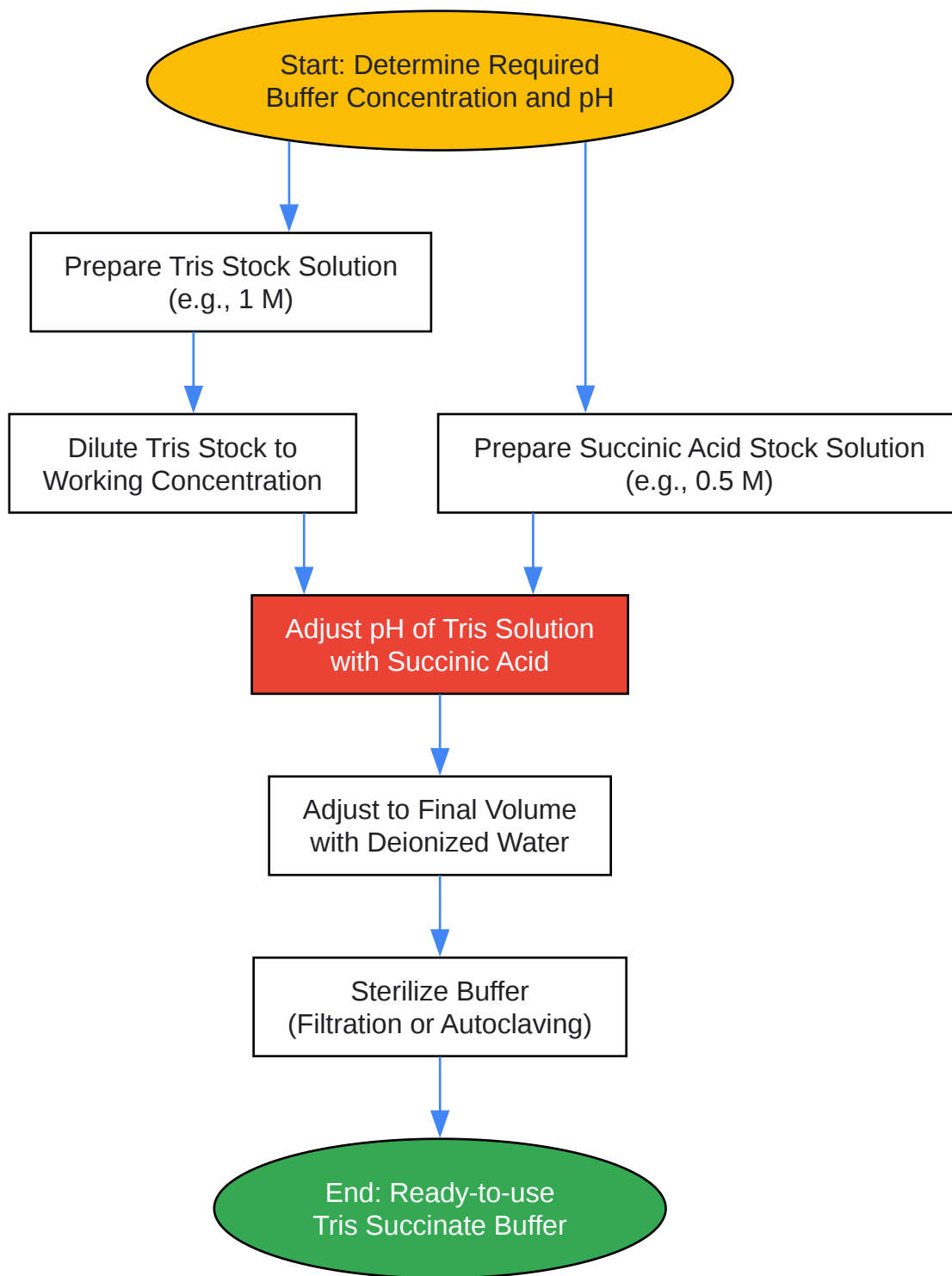
- Concentrate the eluted fractions containing the target protein.
- Equilibrate the size-exclusion column with SEC Buffer (e.g., 20 mM **Tris succinate**, pH 7.5, 150 mM NaCl).
- Load the concentrated protein sample onto the column.
- Collect fractions and analyze for the presence and purity of the target protein (e.g., by SDS-PAGE).

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: General protein purification workflow using **Tris succinate** buffer.



[Click to download full resolution via product page](#)

Caption: Logical workflow for preparing **Tris succinate** buffer.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 特里斯 [sigmaaldrich.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO.,. LTD. [hbdsbio.com]
- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 5. Why use Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO.,. LTD. [hbdsbio.com]
- 6. How Tris buffer works - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO.,. LTD. [hbdsbio.com]
- 7. Tris Buffers for Molecular Biology | Canvax [canvaxbiotech.com]
- 8. Tris buffer: characteristics, applications, and precautions [vacutaineradditives.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Tris Succinate Buffer for Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3430625#tris-succinate-buffer-for-protein-purification\]](https://www.benchchem.com/product/b3430625#tris-succinate-buffer-for-protein-purification)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)